3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid
CAS No.: 1233958-41-2
Cat. No.: VC4477785
Molecular Formula: C17H24N2O6S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid - 1233958-41-2](/images/structure/VC4477785.png)
Specification
CAS No. | 1233958-41-2 |
---|---|
Molecular Formula | C17H24N2O6S |
Molecular Weight | 384.45 |
IUPAC Name | 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21) |
Standard InChI Key | NLZAUVATRLPSHA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure features three critical components (Fig. 1):
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Benzoic acid group: Provides carboxylic acid functionality for covalent conjugation to target molecules.
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Piperidine ring: A six-membered nitrogen-containing heterocycle that introduces conformational flexibility.
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tert-Butoxycarbonyl (Boc) protecting group: Shields the piperidine amine during synthetic steps, preventing unwanted side reactions .
The sulfonamide bridge (-SO₂-NH-) connects the piperidine and benzoic acid moieties, offering stability while permitting rotational freedom. This architecture balances rigidity and flexibility, a key requirement for linker efficiency in PROTAC design .
Physicochemical Properties
Key molecular parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄N₂O₆S |
Molecular Weight | 384.45 g/mol |
CAS Number | 1233958-41-2 |
Boiling Point | Not experimentally determined |
Melting Point | >200°C (decomposes) |
Solubility | Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and cross-coupling reactions .
Synthesis Methods and Reaction Conditions
Key Synthetic Pathways
The compound is synthesized via a multi-step protocol, with the Negishi cross-coupling reaction serving as a pivotal step (Fig. 2) .
Table 2: Optimized Negishi Coupling Conditions for Intermediate Formation
Parameter | Detail |
---|---|
Catalyst | Pd(dppf)Cl₂ (1 mol%) |
Co-catalyst | CuI (2 mol%) |
Solvent | N,N-Dimethylacetamide (DMA) |
Temperature | 85°C |
Reaction Time | 12–18 hours |
Yield | Not reported; purification via column chromatography |
This method couples a zincated piperidine intermediate with a halogenated benzoic acid derivative, followed by Boc protection and sulfonylation .
Challenges in Synthesis
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Stereochemical control: The piperidine ring’s axial chirality necessitates asymmetric synthesis techniques.
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Sulfonylation efficiency: Over-sulfonation of the amine group is mitigated by slow reagent addition .
Applications in Pharmaceutical Research
Role in PROTAC Development
As a linker, the compound bridges an E3 ubiquitin ligase ligand (e.g., von Hippel-Lindau (VHL) binder) and a target protein-binding moiety. Its optimal length (~15 Å) enables ternary complex formation, a prerequisite for ubiquitin-mediated proteasomal degradation .
Table 3: Comparative Linker Performance in PROTAC Efficacy
Linker Type | Degradation Efficiency (DC₅₀) | Selectivity |
---|---|---|
PEG-based | 50 nM | Moderate |
Piperidine-sulfonamide | 12 nM | High |
Alkyl chains | 200 nM | Low |
The piperidine-sulfonamide linker demonstrates superior degradation efficiency due to enhanced protein-protein interaction (PPI) compatibility .
Beyond PROTACs: Antibody-Drug Conjugates (ADCs)
The benzoic acid group facilitates conjugation to monoclonal antibodies via carbodiimide chemistry, enabling targeted delivery of cytotoxic payloads .
Hazard Statement | Code | Precautionary Measure |
---|---|---|
Harmful if swallowed | H302 | Avoid ingestion |
Harmful in contact with skin | H312 | Wear nitrile gloves |
Harmful if inhaled | H332 | Use fume hood |
Recent Advances and Future Directions
Innovations in Linker Design
Recent studies focus on modular synthesis to introduce bioorthogonal handles (e.g., azides, alkynes) for click chemistry applications .
Targeted Protein Degradation Beyond Oncology
Emerging applications in neurodegenerative diseases (e.g., tauopathy clearance) exploit the compound’s blood-brain barrier permeability .
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